D-glyceraldehyde

Description

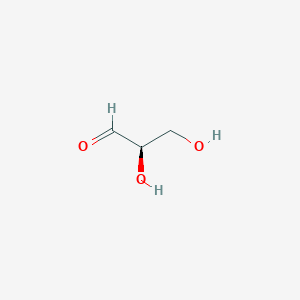

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196464 | |

| Record name | Glyceraldehyde, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | D-Glyceraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

453-17-8 | |

| Record name | (+)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glyceraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-glyceraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceraldehyde, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Stereochemistry of D-Glyceraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, the simplest of the aldoses, serves as a cornerstone in the study of stereochemistry and carbohydrate metabolism. Its single chiral center provides a fundamental reference point for the D/L notation system, which is pivotal in defining the stereochemical configuration of all other monosaccharides. Beyond its foundational role in stereoisomerism, this compound is a key metabolic intermediate, linking glycolysis, fructose metabolism, and the pentose phosphate pathway. This technical guide provides a comprehensive overview of the structure, stereochemistry, and chemical properties of this compound. It includes detailed experimental protocols for its synthesis and key chemical transformations, a summary of its spectroscopic and physicochemical data, and an exploration of its significant role in biological signaling pathways, particularly in the formation of advanced glycation end products (AGEs).

Structure and Stereochemistry

This compound is a triose monosaccharide with the chemical formula C₃H₆O₃. It possesses a single chiral center at the second carbon atom (C2), giving rise to two enantiomers: this compound and L-glyceraldehyde.

Fischer Projection

The stereochemistry of monosaccharides is commonly represented using Fischer projections. In this convention, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group in this case) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane. For this compound, the hydroxyl group on the chiral carbon (C2) is positioned on the right side.[1][2] This configuration is the basis for the D-series of monosaccharides, where the hydroxyl group on the chiral carbon furthest from the carbonyl group has the same orientation as in this compound.[2][3]

Figure 1: Fischer Projection of this compound.

Haworth Projection and Hemiacetal Formation

In solution, this compound can exist in equilibrium between its open-chain aldehyde form and a cyclic hemiacetal form.[4] The hydroxyl group on C3 can act as a nucleophile and attack the electrophilic carbonyl carbon (C1), forming a five-membered ring (a furanose). This cyclization creates a new chiral center at C1, known as the anomeric carbon, resulting in two anomers: α-D-glyceraldehyde and β-D-glyceraldehyde. The Haworth projection is used to represent these cyclic structures.

Figure 2: Equilibrium between open-chain and cyclic forms.

In concentrated solutions, this compound can also form dimers through intermolecular hemiacetal formation.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a valuable reference for experimental work.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₃ | [5] |

| Molar Mass | 90.08 g/mol | [5] |

| Melting Point | 145 °C | [5] |

| Specific Rotation | [α]D²⁵ = +8.7° (c=2 in H₂O) | [6] |

| Solubility | Slightly soluble in water. | [7] |

| ¹H NMR (D₂O, 600 MHz) | δ 9.68 (s, 1H, CHO), 4.94 (d, 1H), 3.5-3.8 (m, 2H) (hydrated and non-hydrated forms) | [1] |

| ¹³C NMR (D₂O) | δ 204.6 (CHO), 92.4, 78.9, 60.5 (hydrated/dimer forms) | [8] |

Note on Spectroscopic Data: The NMR spectra of this compound in aqueous solution are complex due to the equilibrium between the open-chain aldehyde, its hydrate, and cyclic hemiacetal/dimer forms.[1][4][8]

Experimental Protocols

Synthesis of this compound from D-Mannitol

This protocol describes the synthesis of this compound via the oxidative cleavage of D-mannitol diacetonide.

Materials:

-

D-Mannitol

-

Acetone

-

Anhydrous Copper (II) Sulfate

-

Sodium Periodate (NaIO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: Suspend D-mannitol in dry acetone containing anhydrous copper (II) sulfate and a catalytic amount of sulfuric acid. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid, filter, and evaporate the solvent to obtain the diacetonide.

-

Oxidative Cleavage: Dissolve the 1,2:5,6-di-O-isopropylidene-D-mannitol in dichloromethane and cool to 0 °C. Add a solution of sodium periodate in water dropwise while maintaining the temperature. After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Work-up: Add saturated sodium bicarbonate solution to the reaction mixture. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound acetonide.

-

Hydrolysis: Hydrolyze the acetonide using a dilute acid (e.g., 0.1 N sulfuric acid) at room temperature. Neutralize the solution with barium carbonate, filter, and concentrate the filtrate under reduced pressure to obtain this compound as a syrup.

Figure 3: Synthesis of this compound from D-Mannitol.

Kiliani-Fischer Synthesis: Chain Elongation

The Kiliani-Fischer synthesis is a method to elongate the carbon chain of an aldose by one carbon. Starting with this compound, a mixture of the two epimeric tetroses, D-erythrose and D-threose, is obtained.[9][10]

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Amalgam (Na/Hg)

Procedure:

-

Cyanohydrin Formation: React this compound with sodium cyanide in an aqueous solution. This reaction forms a mixture of two diastereomeric cyanohydrins.

-

Hydrolysis to Aldonic Acids: Acidify the solution with sulfuric acid and heat to hydrolyze the nitrile groups to carboxylic acids, forming a mixture of D-erythronic acid and D-threonic acid.

-

Lactonization: Concentrate the solution to promote the formation of the corresponding γ-lactones (D-erythronolactone and D-threonolactone).

-

Reduction to Aldoses: Reduce the separated lactones with sodium amalgam in a slightly acidic solution to yield D-erythrose and D-threose.

Figure 4: Kiliani-Fischer Synthesis Workflow.

Wohl Degradation: Chain Shortening

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon.[11][12]

Materials:

-

Aldose (e.g., D-Glucose)

-

Hydroxylamine Hydrochloride

-

Sodium Acetate

-

Acetic Anhydride

-

Silver Oxide (Ag₂O)

-

Ammonia

Procedure:

-

Oxime Formation: Treat the aldose with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime.

-

Dehydration to Nitrile: Dehydrate the oxime with acetic anhydride to form the peracetylated nitrile.

-

Elimination: Treat the peracetylated nitrile with ammoniacal silver oxide to eliminate hydrogen cyanide and the acetyl groups, yielding the next lower aldose.

Biological Significance and Signaling Pathways

This compound is a central molecule in carbohydrate metabolism. Its phosphorylated form, this compound-3-phosphate (G3P), is a key intermediate in both glycolysis and gluconeogenesis.[2]

Role in Glycolysis

In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved by aldolase to yield G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P by triosephosphate isomerase. G3P is subsequently oxidized and phosphorylated to 1,3-bisphosphoglycerate in a crucial energy-yielding step of glycolysis.

Formation of Advanced Glycation End Products (AGEs)

This compound is a highly reactive molecule that can non-enzymatically react with the amino groups of proteins, lipids, and nucleic acids in a process called glycation. This leads to the formation of a heterogeneous group of compounds known as advanced glycation end products (AGEs).[13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][13]

Glyceraldehyde-derived AGEs can exert their pathological effects by binding to the Receptor for Advanced Glycation End Products (RAGE). The interaction between AGEs and RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.[13][15]

Figure 5: AGE-RAGE Signaling Pathway.

The activation of RAGE by glyceraldehyde-derived AGEs leads to the production of reactive oxygen species (ROS), which in turn activates transcription factors such as NF-κB and signaling cascades like the MAP kinase pathway. This results in the expression of pro-inflammatory cytokines and adhesion molecules, contributing to chronic inflammation and tissue damage.[13][15]

Conclusion

This compound is a molecule of paramount importance in both fundamental and applied sciences. Its simple chiral structure provides the basis for understanding the stereochemistry of carbohydrates, a critical aspect in drug design and development where stereoisomers can exhibit vastly different biological activities. The detailed experimental protocols for its synthesis and modification are essential tools for carbohydrate chemists. Furthermore, its central role in metabolism and its involvement in pathological signaling pathways through the formation of AGEs make it a molecule of significant interest for researchers in biochemistry, medicine, and drug development. A thorough understanding of the chemistry and biology of this compound is crucial for developing novel therapeutic strategies targeting metabolic and age-related diseases.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. aklectures.com [aklectures.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular mechanisms of AGE/RAGE-mediated fibrosis in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DL-Glyceraldehyde, dimethyl ether [webbook.nist.gov]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 15. cusabio.com [cusabio.com]

The Pivotal Role of D-Glyceraldehyde in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of D-glyceraldehyde, primarily in its phosphorylated form, this compound-3-phosphate (G3P), within the glycolysis pathway. Glycolysis is a fundamental metabolic process that breaks down glucose to produce energy in the form of ATP. G3P stands as a central intermediate in this pathway, marking the beginning of the energy-yielding phase. This document details its formation, subsequent enzymatic conversions, and overall significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Formation and Significance of this compound-3-Phosphate

This compound-3-phosphate is a critical three-carbon phosphorylated sugar that emerges in the preparatory phase of glycolysis. Its formation is a key step that effectively splits the six-carbon glucose backbone into two three-carbon units, paving the way for the subsequent energy payoff phase.

The primary route to G3P in glycolysis is through the cleavage of fructose-1,6-bisphosphate, a reaction catalyzed by the enzyme aldolase . This reaction yields two triose phosphates: this compound-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] DHAP is then readily isomerized into G3P by the enzyme triosephosphate isomerase (TPI) .[3] This isomerization is highly efficient and ensures that both three-carbon units derived from glucose can proceed through the glycolytic pathway, maximizing the energy yield.[4]

The significance of G3P lies in its role as the substrate for the first energy-yielding reaction in glycolysis. The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation and phosphorylation of G3P to 1,3-bisphosphoglycerate.[5][6] This reaction is a critical control point in glycolysis and is notable for two key reasons:

-

It generates a high-energy acyl phosphate bond in 1,3-bisphosphoglycerate.

-

It reduces NAD+ to NADH, a crucial reducing equivalent that can be used to generate further ATP through oxidative phosphorylation under aerobic conditions.[7][8]

Quantitative Data

The following tables summarize key quantitative data for the enzymatic reactions involving this compound-3-phosphate in glycolysis. These values provide insight into the efficiency and thermodynamic favorability of these crucial steps.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Fructose-Bisphosphate Aldolase | Fructose-1,6-bisphosphate | Rabbit Muscle | 0.013 | 18.5 | [9] |

| Fructose-1,6-bisphosphate | E. coli | 0.003 | 70 | [9] | |

| Triosephosphate Isomerase | This compound-3-phosphate | Trypanosoma brucei brucei | 0.25 ± 0.05 | - | [10] |

| Dihydroxyacetone phosphate | Trypanosoma brucei brucei | 1.2 ± 0.1 | - | [10] | |

| This compound-3-phosphate | Rabbit Muscle | 0.046 | - | [11] | |

| Glyceraldehyde-3-Phosphate Dehydrogenase | This compound-3-phosphate | Xenopus laevis Liver (Control) | 0.15 | - | [12] |

| This compound-3-phosphate | Mycobacterium tuberculosis | 0.28 ± 0.03 | - | [13] | |

| NAD+ | Mycobacterium tuberculosis | 0.04 ± 0.004 | - | [13] |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are not always directly comparable across studies.

Table 2: Thermodynamic Data for Glycolysis Reactions

| Reaction No. | Reaction | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) (Erythrocyte) |

| 4 | Fructose-1,6-bisphosphate ⇌ DHAP + G3P | Aldolase | +23.8 | -1.3 |

| 5 | Dihydroxyacetone phosphate ⇌ G3P | Triosephosphate Isomerase | +7.5 | +2.5 |

| 6 | G3P + NAD+ + Pi ⇌ 1,3-Bisphosphoglycerate + NADH + H+ | Glyceraldehyde-3-Phosphate Dehydrogenase | +6.3 | -1.7 |

Data sourced from publicly available biochemistry resources. ΔG values in erythrocytes reflect physiological conditions and demonstrate how the cellular environment can drive thermodynamically unfavorable reactions forward.[14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of this compound-3-phosphate in the glycolytic pathway and a typical experimental workflow for assessing enzyme activity.

Caption: The Glycolytic Pathway Highlighting this compound-3-Phosphate.

Caption: General Workflow for a Spectrophotometric Enzyme Activity Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzymes involved in this compound-3-phosphate metabolism.

Spectrophotometric Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6

-

30 mM L-Cysteine solution (freshly prepared)

-

20 mM Magnesium Sulfate (MgSO4)

-

10 mM β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

10 mM Adenosine 5'-Triphosphate (ATP) solution

-

3-Phosphoglyceric Phosphokinase (PGK) enzyme solution (1000 units/mL)

-

3-Phosphoglyceric Acid (3-PGA) solution (60 mM)

-

Sample containing GAPDH (e.g., cell lysate, purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette by combining:

-

2.5 mL Assay Buffer

-

0.1 mL 30 mM L-Cysteine

-

0.1 mL 20 mM MgSO4

-

0.1 mL 10 mM NAD+

-

0.1 mL 10 mM ATP

-

0.01 mL PGK enzyme solution

-

0.1 mL 60 mM 3-PGA

-

-

Mix by inversion and equilibrate to 25°C in the spectrophotometer.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.1 mL of the GAPDH-containing sample to the cuvette.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.[17]

Spectrophotometric Assay for Aldolase Activity

This coupled enzyme assay measures aldolase activity by quantifying the formation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

10 mM Fructose-1,6-bisphosphate solution

-

1.5 mM NADH solution

-

Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase (GDH/TPI) enzyme mix

-

Sample containing Aldolase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer

-

NADH solution

-

GDH/TPI enzyme mix

-

-

Add the sample containing aldolase to the cuvette and incubate for a few minutes to allow for the reaction of any endogenous substrates.

-

Initiate the reaction by adding the fructose-1,6-bisphosphate solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the aldolase activity based on the rate of NADH oxidation.[18][19]

Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity

This assay measures the conversion of this compound-3-phosphate to dihydroxyacetone phosphate, which is then reduced by glycerol-3-phosphate dehydrogenase, coupled to the oxidation of NADH.

Materials:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6

-

10 mM this compound-3-phosphate solution

-

1.5 mM NADH solution

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

Sample containing TPI

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the assay buffer, NADH solution, and GDH.

-

Add the sample containing TPI and incubate to establish a baseline.

-

Start the reaction by adding the this compound-3-phosphate solution.

-

Record the decrease in absorbance at 340 nm.

-

Calculate the TPI activity from the rate of NADH consumption.[4]

Conclusion

This compound, in its phosphorylated form G3P, is a cornerstone of the glycolytic pathway. Its formation from fructose-1,6-bisphosphate and its subsequent oxidation by GAPDH represent a critical juncture in cellular energy metabolism, marking the transition from the energy investment phase to the energy payoff phase of glycolysis. The enzymes involved in its metabolism—aldolase, triosephosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase—are essential for cellular function and are subject to intricate regulatory mechanisms. A thorough understanding of the kinetics and thermodynamics of these reactions, facilitated by the experimental protocols outlined in this guide, is paramount for researchers in metabolic diseases and for professionals in drug development targeting these fundamental pathways.

References

- 1. news-medical.net [news-medical.net]

- 2. assaygenie.com [assaygenie.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. th.bci.tu-dortmund.de [th.bci.tu-dortmund.de]

- 6. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic parameters for the elimination reaction catalyzed by triosephosphate isomerase and an estimation of the reaction's physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycolysis - Wikipedia [en.wikipedia.org]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. medichem-me.com [medichem-me.com]

- 19. academic.oup.com [academic.oup.com]

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to D-Glyceraldehyde: The Archetype of Aldose Sugars

Abstract

This compound, a triose monosaccharide, represents the simplest member of the aldose family of carbohydrates.[1][2] Its fundamental structure, comprising a three-carbon backbone with an aldehyde functional group and two hydroxyl groups, establishes it as a cornerstone molecule in the field of stereochemistry and a pivotal intermediate in central metabolic pathways.[3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core chemical, physical, and biological properties of this compound. It details its critical role in glycolysis, its function as the stereochemical standard for the D/L notation system, and its applications in metabolic research through isotopic labeling.[5][6] The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this foundational biomolecule.

Glyceraldehyde is a sweet, colorless crystalline solid with the chemical formula C₃H₆O₃.[1][7] It is highly soluble in water due to its polar aldehyde and hydroxyl groups.[3] In aqueous solutions, the aldehyde group can hydrate, leading to an equilibrium between the aldehyde form and its geminal diol hydrate.[1] At higher concentrations, it can also exist as dimers, specifically hemiacetals.[1]

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Systematic IUPAC Name | (2R)-2,3-dihydroxypropanal | [1] |

| Chemical Formula | C₃H₆O₃ | [1][2] |

| Molar Mass | 90.078 g·mol⁻¹ | [1] |

| Appearance | Sweet, colorless crystalline solid | [1][7] |

| Density | 1.455 g/cm³ | [1] |

| Melting Point | 145 °C (418 K) | [1][7] |

| Boiling Point | 140-150 °C at 0.8 mmHg | [1] |

| Water Solubility | 17 mg/mL | [7] |

| Optical Rotation | Dextrorotatory (+) | [2][5] |

Stereochemistry and Nomenclature

The significance of this compound in organic chemistry is rooted in its stereochemistry. It contains a single chiral center at the second carbon (C2), giving rise to two enantiomers: this compound and L-glyceraldehyde.[3][8]

-

(R)-glyceraldehyde is designated as This compound .

-

(S)-glyceraldehyde is designated as L-glyceraldehyde .

Historically, this compound was established as the configurational standard for all carbohydrates.[2] Monosaccharides with the same absolute configuration as this compound at the stereocenter farthest from the carbonyl group are assigned the "D" designation.[5] Conversely, those resembling L-glyceraldehyde are given the "L" designation.[5][9] It is critical to note that the D/L designation refers to the stereochemical structure and does not inherently predict the direction of optical rotation ((+)/(-)), which must be determined experimentally. The dextrorotatory nature of (R)-glyceraldehyde was a fortunate coincidence confirmed by X-ray crystallography in 1951.[1]

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 2. Glyceraldehyde [chemeurope.com]

- 3. Glyceraldehyde Clinisciences [clinisciences.com]

- 4. Stereochemistry [employees.csbsju.edu]

- 5. 25.3 D,L Sugars - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CHEM 245 - Carbohydrates [guweb2.gonzaga.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biochemical Properties of D-Glyceraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glyceraldehyde is the simplest of the aldose monosaccharides, a triose with the chemical formula C₃H₆O₃.[1][2] It is a chiral molecule and exists as two enantiomers, this compound and L-glyceraldehyde.[1][3] this compound holds a central position in carbohydrate metabolism, serving as a critical intermediate that links glycolysis, the pentose phosphate pathway, and fructose metabolism.[4][5] Beyond its metabolic roles, this compound is also implicated in pathological processes, primarily through its non-enzymatic glycation of proteins to form advanced glycation end products (AGEs), which are associated with diabetic complications and neurodegenerative diseases.[6][7][8] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its metabolic fate, enzymatic kinetics, role in signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

This compound is a sweet, colorless crystalline solid.[1] In aqueous solution, it exists in equilibrium between its aldehyde form and a hydrated geminal diol form.[1] Concentrated solutions can form dimers and hemiacetals.[1]

| Property | Value | Reference |

| Chemical Formula | C₃H₆O₃ | [1] |

| Molar Mass | 90.078 g·mol⁻¹ | [1] |

| Melting Point | 145 °C | [1] |

| Boiling Point | 140-150 °C at 0.8 mmHg | [1] |

Metabolic Pathways of this compound

This compound enters central metabolism through several key enzymatic reactions. The primary route is its phosphorylation to this compound-3-phosphate (G3P), a pivotal intermediate in glycolysis.[4][9]

Key Metabolic Conversions:

-

Phosphorylation to this compound-3-Phosphate (G3P): The most significant metabolic entry point for this compound is its phosphorylation by triokinase to form G3P.[4][10] This reaction consumes one molecule of ATP. G3P is a direct intermediate in the glycolytic pathway.[4]

-

Reduction to Glycerol: this compound can be reduced to glycerol by the action of alcohol dehydrogenase or aldose reductase , utilizing NADH or NADPH as a cofactor, respectively.[4][10]

-

Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize this compound to D-glyceric acid.[4][10] D-glyceric acid can then be phosphorylated to enter glycolysis.[4]

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving this compound and its phosphorylated form are critical for cellular metabolism. The following tables summarize the available kinetic parameters for key enzymes.

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound

| Enzyme | Substrate | Organism | Km (mM) | Vmax or kcat | Reference |

| Glycerokinase | This compound | Candida mycoderma | 0.5 | Not specified | [11] |

| Glycerokinase | L-Glyceraldehyde | Candida mycoderma | 3.7 | Not specified | [11] |

Table 2: Kinetic Parameters of Enzymes Metabolizing this compound-3-Phosphate

| Enzyme | Substrate | Organism | Km (mM) | kcat (min⁻¹) | Reference |

| Triosephosphate Isomerase | This compound-3-Phosphate | Chicken Muscle | 0.47 | 2.56 x 10⁵ | [12] |

| Glyceraldehyde-3-Phosphate Dehydrogenase | This compound-3-Phosphate | Mycobacterium tuberculosis | Not specified | Not specified | [1][4] |

| Glyceraldehyde-3-Phosphate Dehydrogenase | NAD⁺ | Mycobacterium tuberculosis | Similar to other GAPDHs | Not specified | [4] |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Inorganic Phosphate | Mycobacterium tuberculosis | ~6 | Not specified | [4] |

Role in Signaling and Disease

This compound and its metabolic products are implicated in cellular signaling, particularly in the context of metabolic diseases like diabetes.

Advanced Glycation End Products (AGEs) and RAGE Signaling

This compound is a potent precursor for the formation of advanced glycation end products (AGEs).[6][13] AGEs are formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[7] These modifications can alter the structure and function of these macromolecules. Glyceraldehyde-derived AGEs (Glycer-AGEs) are particularly cytotoxic.[11][14]

The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of intracellular signaling events.[3][15] This AGE-RAGE signaling axis is a central mechanism in the pathogenesis of diabetic complications, neurodegenerative diseases, and inflammation.[15][16]

Activation of RAGE by AGEs leads to the recruitment of intracellular adaptors like DIAPH1, which in turn activates downstream pathways including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor upregulates the expression of pro-inflammatory cytokines and chemokines.[3][15]

-

MAPKs (Mitogen-Activated Protein Kinases): Such as p38 and JNK, which are involved in inflammation and apoptosis.[15]

-

Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and further cellular damage.[3]

Activation of Protein Kinase C (PKC) and the Hexosamine Pathway

In conditions of hyperglycemia, the increased flux of glucose through glycolysis can lead to an accumulation of this compound-3-phosphate. Inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can occur under oxidative stress, further exacerbates this accumulation.[17][18] The buildup of upstream glycolytic intermediates, including fructose-6-phosphate, can shunt glucose into alternative metabolic pathways, such as the hexosamine biosynthesis pathway (HBP) and the diacylglycerol (DAG)-Protein Kinase C (PKC) pathway.[8][18]

Activation of the HBP leads to increased protein O-GlcNAcylation, which can alter the function of numerous proteins and contribute to insulin resistance.[13][19] The accumulation of dihydroxyacetone phosphate, which is in equilibrium with G3P, can be reduced to glycerol-3-phosphate, a backbone for the synthesis of DAG. DAG is a potent activator of PKC, which is implicated in vascular complications of diabetes.[16][20]

Experimental Protocols

Quantification of this compound and its Metabolites using GC-MS

This protocol describes a general workflow for the analysis of this compound and its metabolites in cell culture experiments using gas chromatography-mass spectrometry (GC-MS).[4][16]

References

- 1. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The kinetic consequences of altering the catalytic residues of triosephosphate isomerase | Semantic Scholar [semanticscholar.org]

- 6. Glyceraldehyde_3-phosphate_dehydrogenase [chemeurope.com]

- 7. Distinctive activation mechanisms and functions for protein kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology [frontiersin.org]

- 9. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Specificity and kinetics of triose phosphate isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 16. The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of D- and L-glyceraldehyde on glucose oxidation, insulin secretion and insulin biosynthesis by pancreatic islets of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of Glyceraldehyde 3-Phosphate Dehydrogenase in the Development and Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]

D-Glyceraldehyde as a Stereochemical Reference: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundation of Stereochemical Notation

In the realm of stereochemistry, the assignment of absolute and relative configurations to chiral molecules is paramount for understanding their biological activity and ensuring the efficacy and safety of pharmaceuticals. The D/L notation system, a cornerstone of stereochemical nomenclature, finds its roots in the pioneering work of Emil Fischer around 1891.[1] Faced with the challenge of assigning structures to the plethora of sugar isomers, Fischer proposed the use of the simplest chiral sugar, glyceraldehyde, as the ultimate reference compound.[2] This seemingly arbitrary choice laid the groundwork for a systematic method of relating the configuration of other chiral molecules, particularly carbohydrates and amino acids, back to a single, agreed-upon standard.

Fischer's initial proposal was based on a guess: he assigned the dextrorotatory (+) enantiomer of glyceraldehyde the "D" configuration.[3] This assignment was later confirmed by X-ray crystallography in 1951, a testament to Fischer's remarkable intuition. The D/L system, further refined by Rosanoff, designates the configuration of a chiral molecule based on the arrangement of substituents around the chiral center furthest from the primary functional group when drawn in a Fischer projection. While the more systematic Cahn-Ingold-Prelog (R/S) system is now widely used, the D/L notation remains deeply embedded in the language of biochemistry and is essential for understanding the stereochemistry of biomolecules.[2] This guide provides a comprehensive overview of D-glyceraldehyde's role as a stereochemical standard, the rules governing D/L configuration, and the experimental methods used to determine these configurations.

The D/L Convention: Rules of Assignment

The assignment of D or L configuration to a chiral molecule is based on its structural relationship to D- and L-glyceraldehyde as represented in a Fischer projection.

2.1 Fischer Projections: A 2D Representation of 3D Molecules

A Fischer projection is a standardized two-dimensional representation of a three-dimensional chiral molecule. By convention:

-

The carbon chain is drawn vertically, with the most oxidized carbon (e.g., the aldehyde or carboxyl group) at the top.

-

Vertical lines represent bonds projecting into the page (away from the viewer).

-

Horizontal lines represent bonds projecting out of the page (towards the viewer).

-

The intersection of horizontal and vertical lines represents a chiral carbon.

2.2 Assigning D/L Configuration to Monosaccharides

For a monosaccharide, the D/L designation is determined by the configuration of the stereocenter that is furthest from the carbonyl group (the penultimate carbon).[4]

-

If the hydroxyl (-OH) group on this chiral carbon is on the right in the Fischer projection, the sugar is designated as a D-sugar .[4]

-

If the hydroxyl (-OH) group on this chiral carbon is on the left , it is designated as an L-sugar .[4]

It is crucial to note that the D/L designation does not predict the direction of optical rotation ((+) or (-)). For instance, D-glucose is dextrorotatory (+), while D-fructose is levorotatory (-). The majority of naturally occurring sugars are in the D-configuration.[5]

2.3 Assigning D/L Configuration to Amino Acids

For amino acids, the α-carbon (the carbon adjacent to the carboxyl group) is typically the stereocenter of reference.

-

If the amino (-NH2) group on the α-carbon is on the right in the Fischer projection (with the carboxyl group at the top), the amino acid is a D-amino acid .

-

If the amino (-NH2) group is on the left , it is an L-amino acid .[6]

The vast majority of proteinogenic amino acids found in nature are in the L-configuration.[7]

Quantitative Data: Specific Rotation

Specific rotation ([α]) is a fundamental physical property of chiral compounds and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. It is a characteristic value for a given enantiomer under defined conditions (e.g., temperature and wavelength of light). The enantiomer of a compound will rotate light to an equal but opposite degree.

Table 1: Specific Rotation of Selected Monosaccharides

| Monosaccharide | Specific Rotation ([α]D) in Water |

| This compound | +8.7° |

| L-Glyceraldehyde | -8.7° |

| D-Erythrose | -4.3° |

| L-Erythrose | +4.3° |

| D-Threose | -12.2° |

| L-Threose | +12.2° |

| D-Ribose | -23.7° |

| L-Ribose | +23.7° |

| D-Arabinose | -105° |

| L-Arabinose | +105°[8] |

| D-Glucose | +52.7° (equilibrium)[9] |

| L-Glucose | -52.7° (equilibrium) |

| D-Fructose | -92.4° (equilibrium)[9] |

| L-Fructose | +92.4° (equilibrium) |

| D-Galactose | +80.2° (equilibrium)[8] |

| L-Galactose | -80.2° (equilibrium) |

Note: The specific rotation of sugars in solution can change over time due to a process called mutarotation, where the cyclic hemiacetal forms are in equilibrium with the open-chain form. The values presented are the equilibrium values.

Table 2: Specific Rotation of Selected Amino Acids

| Amino Acid | Specific Rotation ([α]D) in Water | Specific Rotation ([α]D) in 5M HCl |

| L-Alanine | +1.8° | +14.6° |

| D-Alanine | -1.8° | -14.6° |

| L-Leucine | -11.0° | +15.1° |

| D-Leucine | +11.0° | -15.1° |

| L-Serine | -7.5° | +15.1° |

| D-Serine | +7.5° | -15.1° |

| L-Valine | +5.6° | +28.8° |

| D-Valine | -5.6° | -28.8° |

| L-Proline | -86.2° | -60.4° |

| D-Proline | +86.2° | +60.4° |

Note: The specific rotation of amino acids can be significantly influenced by the pH of the solution, as it affects the ionization state of the amino and carboxyl groups.

Experimental Protocols for Stereochemical Determination

The determination of the D/L configuration of a compound can be achieved through two primary approaches: determining the relative configuration by chemical correlation to a known standard (like this compound) or determining the absolute configuration directly through physical methods.

4.1 Determination of Relative Configuration by Chemical Correlation

These methods involve chemically transforming the unknown compound into a compound of known configuration, or vice versa, without altering the stereochemistry at the chiral center of interest.

4.1.1 Kiliani-Fischer Synthesis: Ascending the Sugar Series

The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom.[5] This process is instrumental in correlating the stereochemistry of larger sugars to smaller ones.

Protocol Overview:

-

Cyanohydrin Formation: The starting aldose is treated with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN). The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a cyanohydrin. This reaction creates a new chiral center, resulting in a mixture of two epimeric cyanohydrins.

-

Hydrolysis: The nitrile group of the cyanohydrins is hydrolyzed to a carboxylic acid by heating with an aqueous acid or base. This forms a mixture of two epimeric aldonic acids.

-

Lactonization: The aldonic acids are often converted to their corresponding γ-lactones (cyclic esters) by heating, which facilitates purification and subsequent reduction. The two diastereomeric lactones can be separated by physical methods such as fractional crystallization or chromatography.

-

Reduction: The separated lactone is then reduced to the corresponding aldose. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution. This reduction converts the lactone back to a carbonyl group, yielding the chain-lengthened aldose.

4.1.2 Wohl Degradation: Descending the Sugar Series

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon atom, effectively the reverse of the Kiliani-Fischer synthesis.[10]

Protocol Overview:

-

Oxime Formation: The starting aldose is treated with hydroxylamine (NH2OH) to form an aldoxime.

-

Dehydration and Acetylation: The aldoxime is then treated with acetic anhydride and sodium acetate. This dehydrates the oxime to a nitrile and acetylates all the hydroxyl groups, forming a peracetylated aldononitrile.

-

Elimination: The acetylated aldononitrile is then treated with a base, such as sodium methoxide (NaOCH3) in methanol. This promotes an elimination reaction where the cyanide group and the acetyl group on the adjacent carbon are removed, resulting in an aldose with one fewer carbon atom.

4.2 Determination of Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[4] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Protocol Overview:

-

Crystal Growth: A high-quality single crystal of the enantiomerically pure compound must be grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections with varying intensities, is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model is then refined to best fit the experimental data.

-

Absolute Configuration Determination (Anomalous Dispersion): To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these differences, the absolute configuration can be determined. The Flack parameter is a commonly used metric to assess the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value close to 1 suggests the inverted structure is correct.

Visualizing Stereochemical Relationships

Diagram 1: Fischer Projections of D- and L-Glyceraldehyde

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Erythrose - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. brainkart.com [brainkart.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rhea help results [rhea-db.org]

- 8. Solved Table 1: Specific Optical Rotation, [a] in Degrees of | Chegg.com [chegg.com]

- 9. vedantu.com [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Metabolic Crossroads of D-Glyceraldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, a simple triose monosaccharide, occupies a pivotal position in cellular metabolism. As a key intermediate in fructose metabolism, its fate within the cell is intricately linked to central carbon metabolism, including glycolysis and the pentose phosphate pathway. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its phosphorylation, oxidation, and reduction. We present quantitative data on the kinetics of the enzymes involved, summarize intracellular metabolite concentrations, and provide detailed experimental protocols for the study of this compound metabolism. This guide is intended to be a valuable resource for researchers investigating cellular metabolism, metabolic disorders, and for professionals in the field of drug development targeting metabolic pathways.

Introduction

This compound is a crucial metabolic intermediate that arises primarily from the cleavage of fructose-1-phosphate by aldolase B in the liver, a key step in fructose metabolism.[1] Upon its formation, this compound stands at a metabolic crossroads, with several potential fates that have significant implications for cellular bioenergetics and biosynthesis. The primary pathways for this compound metabolism are:

-

Phosphorylation: Conversion to this compound-3-phosphate (G3P), which directly enters the glycolytic pathway.[2]

-

Oxidation: Conversion to D-glyceric acid.

-

Reduction: Conversion to glycerol.[2]

The flux through these pathways is dependent on the cell type, the metabolic state of the cell, and the relative activities of the enzymes involved. Understanding the metabolic fate of this compound is critical for elucidating the mechanisms of fructose-induced metabolic disorders and for the development of therapeutic strategies targeting these pathways.

Metabolic Pathways of this compound

The metabolism of this compound is governed by three main enzymatic reactions, each leading to a distinct metabolic fate.

Phosphorylation to this compound-3-Phosphate

The most direct route for this compound to enter central carbon metabolism is through phosphorylation to this compound-3-phosphate (G3P).[2] This reaction is catalyzed by triokinase (EC 2.7.1.28), an ATP-dependent enzyme.[3] G3P is a key intermediate in the glycolytic pathway, and its formation from this compound allows the carbon skeleton of fructose to be utilized for energy production or biosynthetic processes.[4]

Oxidation to D-Glycerate

This compound can be oxidized to D-glycerate by aldehyde dehydrogenase (ALDH) (EC 1.2.1.3), an NAD+-dependent enzyme.[5] D-glycerate can then be phosphorylated to 2-phosphoglycerate, another glycolytic intermediate, by glycerate kinase. This pathway provides an alternative route for the carbon atoms of this compound to enter glycolysis.

Reduction to Glycerol

In a third pathway, this compound can be reduced to glycerol by NAD(P)H-dependent enzymes such as alcohol dehydrogenase (ADH) (EC 1.1.1.1) and aldose reductase (EC 1.1.1.21).[6] Glycerol can then be phosphorylated by glycerol kinase to glycerol-3-phosphate, which can be converted to dihydroxyacetone phosphate (DHAP), a glycolytic and gluconeogenic intermediate.

Figure 1: The three primary metabolic fates of this compound in cells.

Quantitative Data

The metabolic fate of this compound is quantitatively determined by the kinetic properties of the enzymes involved and the intracellular concentrations of substrates and products.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key enzymes in this compound metabolism are summarized in the table below. These values provide insight into the affinity of the enzymes for their substrates and their catalytic efficiency.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| Triokinase | This compound | Human | 11 µM | Not Reported | [7] |

| ATP | Human | 43.2 µM | Not Reported | [7] | |

| Aldehyde Dehydrogenase (ALDH1A1) | This compound | Human Erythrocytes | Not Specifically Reported for this compound | Not Reported | [5] |

| Acetaldehyde | Human Erythrocytes | ~µM range | Not Reported | [5] | |

| Alcohol Dehydrogenase (Class I) | Ethanol | Human Liver | 49 µM - 36 mM | 0.6 - 10 U/mg | [8] |

| Other Alcohols | Human Liver | Varies | Varies | [9] | |

| Aldose Reductase | DL-Glyceraldehyde | Bovine Lens | Not Reported | Not Reported | [10] |

| Other Aldehydes | Human | µM range | Not Reported |

Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and its downstream metabolites can vary depending on the cell type and metabolic state.

| Metabolite | Cell Type/Tissue | Condition | Concentration | Reference(s) |

| This compound | Isolated Hepatocytes | Fructose Metabolism | Temporary Increase | [11] |

| This compound-3-Phosphate (G3P) | Human Erythrocytes | Normal | 15 - 20 µM | [12] |

| Rat Liver | Fed state | 30 - 50 µM | [12] | |

| Rat Liver | Fasted state | 10 - 20 µM | [12] | |

| HeLa Cells | Actively growing | 25 - 40 µM | [12] | |

| Glycerol-3-Phosphate | Isolated Hepatocytes | This compound exposure | Increased | [11] |

| Dihydroxyacetone Phosphate (DHAP) | Isolated Hepatocytes | This compound exposure | Decreased | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic fate of this compound.

Isotopic Tracing of this compound Metabolism

Stable isotope tracing using 13C-labeled this compound is a powerful technique to quantitatively assess the flux through its metabolic pathways.

Objective: To trace the metabolic fate of 13C-labeled this compound in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2)

-

Standard cell culture medium

-

Labeling medium (standard medium with unlabeled glucose replaced by [U-13C3]-D-glyceraldehyde)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

-

Labeling:

-

Aspirate the standard growth medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium containing [U-13C3]-D-glyceraldehyde.

-

Incubate for a desired time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor dynamic changes or for a longer period (e.g., 6-8 hours) to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench enzymatic activity.

-

Scrape the cells in the methanol solution and transfer the suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at >13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Mass Spectrometry:

-

For LC-MS: The supernatant can often be directly analyzed or after drying and reconstitution in a suitable solvent.

-

For GC-MS: The supernatant needs to be dried completely (e.g., using a vacuum concentrator) and then derivatized to make the metabolites volatile. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

Mass Spectrometry Analysis: Analyze the samples by LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., G3P, pyruvate, lactate, TCA cycle intermediates).

-

Data Analysis: Correct the raw data for natural isotope abundance and use metabolic flux analysis (MFA) software to calculate the relative flux through the different metabolic pathways.

Figure 2: Experimental workflow for isotopic tracing of this compound metabolism.

Enzyme Activity Assays

4.2.1 Triokinase Activity Assay

Objective: To measure the activity of triokinase in a cell or tissue lysate.

Principle: The production of ADP from the triokinase-catalyzed phosphorylation of this compound is coupled to the pyruvate kinase and lactate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

-

This compound solution (100 mM)

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

NADH solution (10 mM)

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

-

Cell or tissue lysate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing assay buffer, PEP, and NADH in a cuvette.

-

Add the cell or tissue lysate and the PK/LDH enzyme mix.

-

Add ATP to the mixture.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using its molar extinction coefficient (6220 M-1cm-1). One unit of triokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

4.2.2 Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the activity of ALDH with this compound as a substrate.

Principle: The ALDH-catalyzed oxidation of this compound to D-glycerate is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[13]

Materials:

-

Assay buffer: 50 mM Sodium pyrophosphate (pH 8.8), 1 mM EDTA

-

This compound solution (100 mM)

-

NAD+ solution (50 mM)

-

Cell or tissue lysate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing assay buffer and NAD+ in a cuvette.

-

Add the cell or tissue lysate.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH production. One unit of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

4.2.3 Alcohol Dehydrogenase (ADH) Activity Assay

Objective: To measure the activity of ADH with this compound as a substrate.

Principle: The ADH-catalyzed reduction of this compound to glycerol is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Assay buffer: 100 mM Glycine-NaOH (pH 10.0)

-

This compound solution (100 mM)

-

NADH solution (10 mM)

-

Cell or tissue lysate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing assay buffer and NADH in a cuvette.

-

Add the cell or tissue lysate.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation. One unit of ADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Conclusion

This compound is a key metabolic intermediate with multiple fates within the cell. Its metabolism is tightly regulated by a set of enzymes that channel its carbon skeleton into glycolysis, gluconeogenesis, or glycerol synthesis. The in-depth understanding of these pathways, supported by the quantitative data and experimental protocols provided in this guide, is essential for researchers in the fields of metabolism, metabolic diseases, and drug development. The methodologies outlined here provide a robust framework for investigating the intricate role of this compound in cellular physiology and pathology. Further research into the specific kinetic properties of human enzymes involved in this compound metabolism will provide a more complete picture of its metabolic regulation.

References

- 1. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Homodimeric Triokinase/FMN Cyclase: CONTRIBUTION OF PROTEIN DOMAINS TO THE ACTIVITIES OF THE HUMAN ENZYME AND MOLECULAR DYNAMICS SIMULATION OF DOMAIN MOVEMENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound causes production of intracellular peroxide in pancreatic islets, oxidative stress, and defective beta cell function via non-mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ada.atilim.edu.tr [ada.atilim.edu.tr]

- 10. Metabolic effects of this compound in isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of D-Glyceraldehyde: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-glyceraldehyde, the simplest aldose, is a pivotal intermediate in the central carbon metabolism of virtually all living organisms. While its phosphorylated form, this compound-3-phosphate, is a well-recognized component of glycolysis and the pentose phosphate pathway, the presence and physiological concentrations of free this compound are of increasing interest, particularly due to its role as a potent precursor of advanced glycation end-products (AGEs). This technical guide provides an in-depth overview of the natural occurrence of this compound, its metabolic context, and its implications in health and disease. It summarizes quantitative data on its concentration in various biological systems and details the experimental protocols for its quantification, offering a valuable resource for researchers in metabolism, aging, and drug development.

Introduction

This compound is a triose monosaccharide that serves as a fundamental building block in carbohydrate metabolism.[1] It exists as a key intermediate in the metabolic breakdown of fructose and is centrally positioned at the intersection of glycolysis and the pentose phosphate pathway.[2] Beyond its canonical role in energy metabolism, this compound has been identified as a highly reactive precursor in the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end-products (AGEs).[3] These AGEs are implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, making the study of this compound's endogenous levels and metabolism a critical area of research.[4]

Metabolic Pathways Involving this compound

This compound is primarily metabolized in its phosphorylated form, this compound-3-phosphate (G3P). However, free this compound can be generated from the metabolism of fructose and can be subsequently phosphorylated by triokinase to enter the glycolytic pathway.

Glycolysis and Fructose Metabolism

In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B to yield dihydroxyacetone phosphate (DHAP) and this compound. Triokinase then phosphorylates this compound to G3P, which is a central intermediate in the glycolytic pathway.[5] G3P is subsequently oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a key energy-yielding step of glycolysis.[6]

Pentose Phosphate Pathway

Glyceraldehyde-3-phosphate is also a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The enzymes transketolase and transaldolase catalyze the interconversion of three, four, five, six, and seven-carbon sugar phosphates, with G3P acting as a central hub in these reactions.[2][7] This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[2]

Quantitative Data on Natural Occurrence

Recent analytical advancements have enabled the quantification of free this compound in various biological matrices. The following tables summarize the reported concentrations in prokaryotes (as the phosphorylated form, G3P), rodents, and humans.

Table 1: Concentration of this compound-3-Phosphate (G3P) in Escherichia coli

| Carbon Source | G3P Concentration (µM) | Reference |

| Glucose | 150 - 250 | |

| Glycerol | ~100 | [2][7] (Implied) |

| Acetate | ~50 | [2][7] (Implied) |

| Note: Data represents the phosphorylated form, this compound-3-phosphate, which is the primary intracellular form in bacteria. |

Table 2: Concentration of Free this compound in Rodents

| Organism | Tissue/Fluid | Condition | This compound Concentration | Reference |

| Mouse | Liver | Fasting | 50.0 ± 3.9 nmol/g | [7] |

| Mouse | Plasma | Fasting | 9.4 ± 1.7 nmol/mL | [7] |

| Mouse | Plasma | High-Fat Diet | Significantly increased vs. fasting | [7] |

| Rat | Liver | Fasting | 35.5 ± 4.9 nmol/g | [7] |

| Rat | Plasma | Fasting | 7.2 ± 1.2 nmol/mL | [7] |

Table 3: Concentration of Free this compound in Humans

| Subject Group | Fluid | Condition | This compound Concentration | Correlation | Reference |

| Healthy Volunteers | Plasma | Post-steamed rice consumption | Unchanged from baseline | - | [7] |

| Patients with Type 2 Diabetes | Plasma | - | Positively correlated with plasma glucose | r = 0.84; p < 0.0001 | [7] |

Experimental Protocols

Accurate quantification of this compound is challenging due to its low physiological concentrations and inherent instability. Below are detailed methodologies for its measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for this compound Quantification by LC-MS/MS

This protocol is adapted from a validated method for quantifying glyceraldehyde in biological samples.[7]

1. Sample Preparation and Extraction:

-

Plasma: To 100 µL of plasma, add 10 µL of an internal standard solution and 400 µL of methanol. Vortex for 1 minute.

-

Tissue: Homogenize tissue samples in 5 volumes of ice-cold phosphate-buffered saline (PBS). To 100 µL of the homogenate, add 10 µL of an internal standard and 400 µL of methanol. Vortex for 1 minute.

-

Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

2. Optimized Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of a 0.5 M PMP solution in methanol and 50 µL of 0.1 M NaOH.

-

Incubate the reaction mixture at 70°C for 60 minutes.

-

Cool the mixture to room temperature and neutralize with 50 µL of 0.1 M HCl.

-

Add 200 µL of water and 500 µL of chloroform. Vortex and centrifuge at 5,000 x g for 5 minutes.

-

Collect the aqueous (upper) layer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the PMP-derivatized glyceraldehyde from other matrix components.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PMP-derivatized glyceraldehyde and the internal standard.

General Protocol for Aldehyde Quantification by GC-MS

This protocol is based on established methods for the analysis of small, polar aldehydes like glycolaldehyde, which can be adapted for this compound.[1][2] Derivatization is necessary to increase volatility for GC analysis.

1. Sample Preparation and Extraction:

-

Follow the same extraction procedure as for LC-MS/MS to obtain a clean supernatant.

-

Thoroughly dry the extract under nitrogen gas, as water can interfere with derivatization.

2. Derivatization (Oximation and Silylation):

-

Step 1 (Oximation): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 45 minutes to convert the aldehyde group to an oxime.

-

Step 2 (Silylation): Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS) to the sample. Incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

-

GC Column: A mid-polarity capillary column (e.g., DB-5ms or similar).

-

Injection: Use a split or splitless injection depending on the expected concentration.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized glyceraldehyde.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound for sensitive and specific quantification.

Conclusion

This compound is a naturally occurring and metabolically significant molecule present in all domains of life. Its role as an intermediate in core metabolic pathways and as a potent precursor to AGEs underscores the importance of understanding its endogenous regulation. The positive correlation of plasma this compound with hyperglycemia in diabetic patients suggests its potential as a biomarker and therapeutic target.[7] The methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to investigate the role of this compound in physiology and pathology, and for professionals in the field of drug development targeting metabolic and age-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering the physiological response of Escherichia coli under high ATP demand | Molecular Systems Biology [link.springer.com]

- 7. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D-Glyceraldehyde and its Relation to Carbohydrate Metabolism

Introduction: The Pivotal Role of a Simple Triose

D-glyceraldehyde, a three-carbon aldose, is the simplest of all common monosaccharides.[1] While modest in structure, it and its phosphorylated derivative, this compound-3-phosphate (G3P), occupy a central and indispensable crossroads in carbohydrate metabolism.[2][3] This molecule serves as a key intermediate linking glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and fructose metabolism.[2] Its position marks the beginning of the energy-yielding "payoff phase" of glycolysis, where ATP and NADH are generated.[4] Furthermore, the primary enzyme responsible for its conversion, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has been identified as a multifunctional protein with roles extending beyond metabolism into cellular signaling, transcription, and apoptosis.[4][5] This guide provides a detailed exploration of this compound's biochemistry, its enzymatic regulation, quantitative data related to its metabolic functions, and detailed protocols for its study.

Core Metabolic Pathways Involving this compound